BenchChemオンラインストアへようこそ!

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

GPR151 activator orphan GPCR screening pyrimidine-benzothiazole HTS

CAS 1334371-55-9 is a structurally unique, multi-target annotated probe featuring a 6-carboxamide benzothiazole linkage. Unlike generic 2-benzothiazole analogs, its HTS data from Scripps Research against understudied targets (GPR151, FBW7, MITF, GIRK2) provide immediate selectivity insights, expediting hit triage and SAR programs. Procure this precise regioisomer for targeted GPCR and ubiquitin ligase research.

Molecular Formula C20H16N4O2S
Molecular Weight 376.43
CAS No. 1334371-55-9
Cat. No. B2548585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS1334371-55-9
Molecular FormulaC20H16N4O2S
Molecular Weight376.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C20H16N4O2S/c25-19-11-17(14-4-2-1-3-5-14)22-12-24(19)9-8-21-20(26)15-6-7-16-18(10-15)27-13-23-16/h1-7,10-13H,8-9H2,(H,21,26)
InChIKeyGFJHCTKJUJLMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1334371-55-9): Procurement-Relevant Structural and Target Class Overview


N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1334371-55-9) is a synthetic heterocyclic small molecule (MF: C20H16N4O2S; MW: 376.4 g/mol) that integrates a 6-phenylpyrimidinone pharmacophore with a benzothiazole-6-carboxamide moiety via an ethylene-diamine linker . This compound belongs to the pyrimidine-benzothiazole hybrid chemotype, a class actively investigated for anticancer, anti-infective, and GPCR-modulating activities [1][2]. Its potential multi-target profile is underscored by its inclusion in high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, where it was tested against GPR151, FBW7, MITF, and GIRK2 targets . These data, while preliminary, differentiate it from earlier generation, single-target-focused analogs and guide its targeted procurement for specific biological screening contexts.

Why N-(2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide Cannot Be Simply Substituted with General Pyrimidine-Benzothiazole Hybrids


The bioactivity of pyrimidine-benzothiazole hybrids is exquisitely sensitive to subtle structural variations, making generic substitution unreliable. Literature on the chemotype demonstrates that the specific substitution pattern—particularly the 4-phenyl group on the pyrimidinone ring and the ethylene linker to the benzothiazole-6-carboxamide—dramatically impacts potency and target selectivity. For instance, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide, which shifts the carbonyl position, exhibits a distinct antimicrobial profile compared to antibacterial benzothiazolyl pyrimidine carboxamides [1]. Similarly, replacing the phenyl with a p-tolyl group or a cyclopropyl ring changes molecular recognition, as seen in compounds like N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide . The 6-carboxamide regioisomer represented by CAS 1334371-55-9 has been specifically profiled in HTS assays at Scripps, generating a unique target engagement fingerprint that cannot be extrapolated even from structurally close analogs . These differences in hydrogen-bonding geometry, steric bulk, and electronic distribution translate into non-interchangeable biological profiles, underscoring the necessity for precise compound selection.

Quantitative Comparative Evidence for N-(2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (1334371-55-9) to Guide Scientific Procurement


GPR151 Orphan GPCR Primary Screening Activity of 1334371-55-9 vs. In-Class Analogs

In a cell-based high-throughput primary screen for GPR151 activators conducted by The Scripps Research Institute Molecular Screening Center, CAS 1334371-55-9 was specifically selected and tested, indicating preliminary activity at this orphan galanin-related GPCR . In contrast, structurally analogous compounds such as N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (regioisomeric pyrimidinone) and N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (2-benzothiazole regioisomer) have not been reported in GPR151 assays, suggesting that the 6-carboxamide regioisomer and the specific 4-phenylpyrimidinone arrangement in 1334371-55-9 confer unique target recognition . While precise activation/inhibition percentages and EC50/IC50 values from the Scripps screen are not publicly disclosed in the aggregated database, the inclusion of this compound in the GPR151 assay panel—a target with emerging roles in neuropathic pain and sensory signaling—provides a basis for its prioritized selection in GPCR-focused discovery programs [1].

GPR151 activator orphan GPCR screening pyrimidine-benzothiazole HTS

FBW7 Ubiquitin Ligase Biochemical Screening Activity: Distinguishing 1334371-55-9 from Non-Pyrimidinone Benzothiazole Carboxamides

CAS 1334371-55-9 was evaluated in an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of the FBW7 ubiquitin ligase, also conducted at The Scripps Research Institute . FBW7 (F-box/WD repeat-containing protein 7) is a critical tumor suppressor and a component of the SCF ubiquitin ligase complex that degrades oncoproteins such as cyclin E, c-Myc, and Notch [1]. The screening of 1334371-55-9 against this target is notable because most pyrimidine-benzothiazole hybrids in the literature have been characterized primarily for kinase inhibition (e.g., CDK2, EGFR/HER2) or direct cytotoxicity, not for modulation of the ubiquitin-proteasome pathway [2]. The compound's hybrid scaffold—combining a hydrogen-bond-accepting pyrimidinone with a planar benzothiazole—may engage the WD40 repeat domain of FBW7 differently than simpler benzothiazole carboxamides lacking the pyrimidinone ring .

FBW7 inhibitor ubiquitin ligase screening AlphaScreen assay

MITF Transcription Factor and GIRK2 Potassium Channel Screening: Multi-Target Profiling Breadth Relative to Single-Target Pyrimidine-Benzothiazole Analogs

Beyond GPR151 and FBW7, CAS 1334371-55-9 was also screened in an AlphaScreen-based assay for MITF (microphthalmia-associated transcription factor) inhibitors and in a Vanderbilt HTS campaign for GIRK2 (G protein-activated inward rectifier potassium channel 2) modulators . This four-target screening footprint (GPR151, FBW7, MITF, GIRK2) represents a broader biological interrogation than what is typically reported for individual pyrimidine-benzothiazole analogs, which are often optimized and characterized against a single primary target such as CDK2, EGFR/HER2, or a specific bacterial enzyme [1][2]. For example, the CDK2 inhibitor series by Diao et al. reported IC50 values exclusively for CDK2 and cancer cell proliferation, without parallel screening against GPCRs or ion channels [1]. The multi-assay profiling of 1334371-55-9 may aid in preliminary selectivity assessment, as activity across structurally diverse targets (GPCR, ubiquitin ligase, transcription factor, ion channel) can indicate either polypharmacology or potential non-specific binding—information critical for hit triage .

MITF inhibitor GIRK2 activator polypharmacology screening

Regioisomeric Benzothiazole Connectivity: Differential Target Recognition Between 6-Carboxamide and 2-Carboxamide Scaffolds

A critical structural determinant of CAS 1334371-55-9 is the attachment of the carboxamide linker at the 6-position of the benzothiazole ring, distinguishing it from the 2-substituted benzothiazole regioisomers such as N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide and N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide . In the broader pyrimidine-benzothiazole chemotype, the 2-position attachment is more common and typically directs compounds toward kinase ATP-binding site mimicry, as seen in CDK2 inhibitors [1]. The 6-carboxamide connectivity in 1334371-55-9 alters the vector of the hydrogen-bond-donating amide NH and the overall molecular shape, which is expected to affect protein target recognition. This structural divergence is consistent with the compound's screening against non-kinase targets (GPCRs, ubiquitin ligases, ion channels) rather than classical kinase panels, further supporting that the 6-carboxamide regioisomer accesses distinct biological space .

benzothiazole regioisomer structure-activity relationship target engagement specificity

4-Phenyl Substituent on Pyrimidinone: Steric and Electronic Differentiation from 4-Cyclopropyl and 4-Tolyl Analogs

The 4-phenyl group on the pyrimidinone ring of 1334371-55-9 provides specific steric and electronic properties distinct from other 4-substituted analogs. The 4-cyclopropyl variant (N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide) introduces a smaller, more flexible hydrophobic group that alters the conformational landscape, while the 4-p-tolyl analog (N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide) adds a methyl group that can engage in additional van der Waals contacts or steric clashes depending on the binding pocket . The planar, electron-rich phenyl ring in 1334371-55-9 can participate in π-π stacking interactions and edge-to-face aromatic contacts that are geometrically and energetically distinct from cyclopropyl or tolyl interactions . While direct comparative SAR data for these analogs in the same assay are not publicly available, the known impact of 4-aryl substitution on pyrimidine scaffold potency in related chemotypes (e.g., EGFR/HER2-targeted benzothiazole-pyrimidines) supports that this structural variable is a key determinant of target affinity and selectivity [1].

pyrimidinone SAR 4-phenyl substituent hydrophobic pharmacophore

Optimal Scientific and Industrial Application Scenarios for N-(2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (1334371-55-9)


Orphan GPCR Deorphanization and GPR151 Pharmacology Studies

CAS 1334371-55-9 is suitable as a starting probe for GPR151 deorphanization efforts. The compound has been screened in a cell-based GPR151 activator assay at Scripps, providing a documented interaction with this understudied galanin-family receptor implicated in neuropathic pain and sensory processing [1]. Researchers investigating GPR151 signaling can use this compound as a tool for target engagement studies, recognizing that further medicinal chemistry optimization will be required to improve potency and selectivity.

Ubiquitin-Proteasome Pathway Probe Development (FBW7-Focused)

The AlphaScreen-based FBW7 inhibitor screening data for 1334371-55-9 position it as a potential chemical probe for the ubiquitin-proteasome system, specifically targeting the FBW7 tumor suppressor E3 ligase . FBW7 is a high-value but challenging drug target; its loss-of-function mutations are prevalent in multiple cancers, and FBW7 stabilization is a therapeutic strategy of growing interest [1]. The compound's screening result supports its use as a starting point for developing FBW7 modulators.

Polypharmacology and Off-Target Selectivity Profiling in Hit Triage

With screening data across four mechanistically diverse targets (GPR151, FBW7, MITF, GIRK2), 1334371-55-9 offers a multi-dimensional activity profile useful for early selectivity assessment . In hit triage workflows, compounds with broader pharmacological annotation enable more informed decisions about specificity versus promiscuity. The compound can serve as a reference standard in developing selectivity panels for pyrimidine-benzothiazole chemotypes, helping medicinal chemists identify structural features driving polypharmacology [2].

Structure-Activity Relationship Template for 6-Carboxamide Benzothiazole Derivatives

The 6-carboxamide benzothiazole connectivity in 1334371-55-9 represents a less-explored regioisomer compared to the widely studied 2-benzothiazole carboxamides [1]. This compound can serve as a synthetic template for systematic SAR exploration of how the benzothiazole attachment position influences target selectivity, particularly for shifting pharmacological profiles away from kinase inhibition and toward GPCR or ubiquitin ligase modulation [2]. Procurement at scales suitable for parallel analog synthesis is recommended for such programs.

Quote Request

Request a Quote for N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.